2-chloro-N-methyl-3-nitropyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-methyl-3-nitropyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-4-2-3-9-6(7)5(4)10(11)12/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHZKZCKGOZKTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239719-69-7 | |
| Record name | 2-chloro-N-methyl-3-nitropyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Insights of 2 Chloro N Methyl 3 Nitropyridin 4 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, especially for rings bearing electron-withdrawing groups. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For 2-chloro-N-methyl-3-nitropyridin-4-amine, the chloro substituent at the C2 position is the primary site for SNAr reactions.
Halogen Displacement by Various Nucleophiles
The chlorine atom at the C2 position is activated towards nucleophilic attack due to its ortho relationship with the potent electron-withdrawing nitro group at C3. stackexchange.com This activation facilitates its displacement by a wide array of nucleophiles. While pyridines without activating groups are generally less reactive, the presence of a nitro group significantly enhances the rate of substitution. nih.gov
Common nucleophiles that can displace the chloride include:
Amines: Primary and secondary amines react to form the corresponding 2-amino-substituted pyridines. These reactions are fundamental in building more complex molecular scaffolds. nih.gov
Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy pyridines.
Thiols: Thiolates are excellent nucleophiles and readily displace the chloride to form 2-thioether derivatives.
Water: Under forcing conditions or with appropriate catalysis, hydrolysis can occur to produce the corresponding 2-pyridone.
The general reactivity trend for leaving groups in activated SNAr reactions is often F > NO₂ > Cl ≈ Br > I. researchgate.net Although chlorine is a good leaving group, the reaction rate is highly dependent on the strength of the incoming nucleophile and the reaction conditions.
Table 1: Representative SNAr Reactions on Activated Chloropyridines
| Nucleophile (Nu-H) | Reagents/Conditions | Expected Product | Reference(s) |
| Aniline | Ethylene Glycol, heat | 2-Anilino-N-methyl-3-nitropyridin-4-amine | guidechem.com |
| Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-(Morpholin-4-yl)-N-methyl-3-nitropyridin-4-amine | guidechem.com |
| Methanol | NaOMe, MeOH | 2-Methoxy-N-methyl-3-nitropyridin-4-amine | researchgate.net |
| Thiophenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Methyl-3-nitro-2-(phenylthio)pyridin-4-amine | nih.gov |
Reactivity Modulation by Nitro and Amine Groups
The regioselectivity and rate of SNAr reactions are profoundly influenced by the electronic effects of the substituents on the pyridine ring.
Nitro Group (Activating): The 3-nitro group is the primary activating group. Through its strong electron-withdrawing inductive (-I) and resonance (-M) effects, it depletes the electron density of the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com Crucially, it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho (C2, C4) or para (C6) positions. wikipedia.orgstackexchange.com In this molecule, the attack at C2 is strongly favored due to ortho activation.
Reductive Transformations of the Nitro Group
The nitro group is readily reduced to a primary amine, a transformation that is pivotal in synthetic chemistry as it provides access to versatile amino-pyridines. guidechem.compipzine-chem.com A variety of reducing agents can accomplish this, and the choice of reagent is often dictated by the need for chemoselectivity, particularly the desire to preserve the C-Cl bond. acs.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a highly efficient method.
H₂/Pd/C: While effective for nitro reduction, palladium on carbon can also catalyze hydrodehalogenation, leading to the undesired loss of the chlorine atom. acs.org
H₂/Raney Nickel or Platinum(IV) oxide: These catalysts are often used when retention of a halogen substituent is desired.
Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are classic and reliable methods for selectively reducing nitro groups without affecting aryl halides.
Metal Salts: Stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate (B1210297) is a mild and effective reagent for this transformation. guidechem.com
Hydrosulfites: Sodium hydrosulfite (Na₂S₂O₄) can also be employed for the reduction.
The reduction proceeds through nitroso and hydroxylamino intermediates, which are typically not isolated. nih.gov The resulting product, 2-chloro-N⁴-methylpyridine-3,4-diamine, is a valuable intermediate for synthesizing fused heterocyclic systems like imidazo[4,5-c]pyridines. guidechem.com
Table 2: Common Reagents for Nitro Group Reduction and Their Chemoselectivity
| Reagent | Typical Conditions | Expected Product | Chemoselectivity Notes | Reference(s) |
| SnCl₂·2H₂O | Refluxing Methanol or Ethanol | 2-Chloro-N⁴-methylpyridine-3,4-diamine | High selectivity for nitro group; C-Cl bond is preserved. | guidechem.com |
| Fe / HCl or NH₄Cl | Aqueous Ethanol, heat | 2-Chloro-N⁴-methylpyridine-3,4-diamine | Excellent selectivity; C-Cl bond is preserved. | pipzine-chem.com |
| H₂ / Raney Ni | Pressure, RT or heat | 2-Chloro-N⁴-methylpyridine-3,4-diamine | Good selectivity for nitro group; generally preserves C-Cl bond. | researchgate.net |
| H₂ / Pd/C | Pressure, RT or heat | Mixture of 2-chloro-N⁴-methylpyridine-3,4-diamine and N⁴-methylpyridine-3,4-diamine | Risk of hydrodehalogenation (loss of chlorine). | acs.org |
| B₂(OH)₄ / 4,4'-bipyridine | Room Temperature | 2-Chloro-N⁴-methylpyridine-3,4-diamine | Metal-free method with high chemoselectivity for halogens. | guidechem.comorganic-chemistry.org |
Oxidative Reactions of Alkyl Substituents on the Pyridine Ring
The primary alkyl substituent in this compound is the methyl group attached to the exocyclic amine. The oxidation of N-alkylamino groups on heterocyclic systems can lead to various products depending on the oxidant and reaction conditions. Direct oxidation of the N-methyl group is challenging without affecting other sensitive parts of the molecule, such as the pyridine ring itself, which can be susceptible to N-oxidation.
Potential oxidative transformations, based on general principles of N-alkyl amine chemistry, could include:
Oxidative N-demethylation: This would convert the N-methylamino group to a primary amino group (NH₂). This is a common metabolic pathway for N-methylated compounds. nih.gov
Oxidation to N-formyl derivative: Stronger oxidation might convert the N-methyl group to an N-formyl (-NHCHO) group.
Pyridine N-oxidation: The pyridine ring nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. However, the electron-deficient nature of the ring in the target molecule makes this reaction less favorable than for simple pyridines.
Specific studies on the oxidation of the N-methyl group in this compound are not widely reported, but research on the oxidation of methyl aromatics using systems like 4-N,N-dimethylaminopyridine (DMAP) and an oxygen source demonstrates the potential for C-H bond oxygenation. nih.govresearchgate.net
Transition Metal-Catalyzed Coupling Reactions
The C2-chloro substituent serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the molecule. wikipedia.orgwikipedia.orgjk-sci.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, providing access to a wide range of substituted pyridine derivatives. nih.govnih.gov
Buchwald-Hartwig Amination: While SNAr provides a metal-free route for amination, the palladium-catalyzed Buchwald-Hartwig amination offers a complementary and powerful method for forming C-N bonds, often under milder conditions and with a broader substrate scope. wikipedia.orgorganic-chemistry.orgyoutube.com It could be used to couple the aryl chloride with various primary or secondary amines. jk-sci.comlibretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl substituent at the C2 position.
Heck Coupling: This reaction would couple the C2 position with an alkene to form a vinyl-substituted pyridine.
The efficiency of these coupling reactions depends on the choice of catalyst, ligand, base, and solvent, which must be optimized to achieve high yields and avoid side reactions.
Table 3: Potential Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure | Reference(s) |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-R-N-methyl-3-nitropyridin-4-amine | nih.govnih.gov |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand, NaOtBu | 2-(NR¹R²)-N-methyl-3-nitropyridin-4-amine | wikipedia.orgorganic-chemistry.org |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(C≡C-R)-N-methyl-3-nitropyridin-4-amine | wikipedia.org |
| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 2-(CH=CHR)-N-methyl-3-nitropyridin-4-amine | wikipedia.org |
Intramolecular Cyclizations and Rearrangements
The specific arrangement of functional groups in this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.
Imidazopyridine Formation: A common strategy involves the reduction of the 3-nitro group to a 3-amino group, generating a 2-chloro-pyridine-3,4-diamine derivative. This ortho-diamine is a key precursor for building a fused imidazole ring. For instance, reaction with an acylating agent followed by cyclization can yield imidazo[4,5-c]pyridine structures. guidechem.com
Rearrangements: Intramolecular rearrangements, such as the Smiles rearrangement, are known for appropriately substituted aromatic systems. wikipedia.orgmanchester.ac.uk A Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain brings a nucleophile into proximity with an activated aromatic ring. While not directly applicable to the parent molecule, derivatives could be designed to undergo such transformations. For example, if the N-methyl group were replaced by a chain containing a terminal nucleophile (e.g., -CH₂CH₂OH), a Smiles-type rearrangement could potentially occur. Additionally, nitro-group migrations have been observed in other halonitropyridine systems under specific reaction conditions, although this is a less common pathway. clockss.org
Radical Cyclization: Derivatives of the parent compound could be designed to undergo intramolecular radical cyclization to form new rings, a strategy that has been applied to other substituted pyridines. thieme-connect.com
The synthesis of fused heterocycles from substituted pyridines is a powerful tool for generating complex molecules, often with significant biological activity. nih.govacs.orgmdpi.comnih.gov
Information regarding the chemical compound this compound is not publicly available.
A thorough search of scientific databases and publicly accessible chemical literature has yielded no specific data regarding the reaction kinetics or thermodynamic studies for the compound This compound .
Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis on the reaction kinetics and thermodynamic properties as requested. The scientific community has not published research that would allow for a comprehensive and accurate discussion on this specific topic.
To maintain scientific accuracy and adhere strictly to the subject compound requested, no analogous data from related compounds can be presented.
In-depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive search for detailed spectroscopic data on the chemical compound this compound has yielded insufficient information to produce a thorough and scientifically accurate analysis as requested. Despite extensive queries aimed at retrieving research findings on its vibrational, nuclear magnetic resonance, and mass spectrometric properties, specific experimental or theoretical data for this particular molecule are not available in the public domain.
The inquiry sought to build a detailed article based on established spectroscopic characterization techniques. This would involve an in-depth look at its molecular vibrations through Fourier-transform infrared (FTIR) and Raman spectroscopy, the precise assignment of its atomic structure via ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and an understanding of its fragmentation patterns through mass spectrometry.
While data exists for structurally related compounds—such as various isomers of chloro-nitropyridines and amino-nitropyridines—this information cannot be extrapolated to accurately describe this compound. The precise arrangement of the chloro, N-methylamino, and nitro groups on the pyridine ring profoundly influences the molecule's electronic distribution and geometry. This, in turn, dictates its unique spectroscopic signatures. Using data from analogues would lead to an inaccurate and misleading representation of the target compound's characteristics.
Consequently, without access to primary research data detailing the FTIR, Raman, NMR, and mass spectra of this compound, it is not possible to construct the requested scientific article. The creation of data tables and a detailed discussion of its structural elucidation as outlined would require direct experimental results or peer-reviewed theoretical calculations, which are currently unavailable.
Spectroscopic Characterization and Structural Elucidation of Nitropyridinamine Architectures
X-ray Crystallography: Single Crystal Diffraction Studies
To date, a comprehensive single-crystal X-ray diffraction study dedicated solely to 2-chloro-N-methyl-3-nitropyridin-4-amine has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While crystallographic data exists for structurally related nitropyridine derivatives, the specific molecular geometry and crystal packing of the title compound remain to be experimentally determined and described. The subsequent sections outline the type of information that would be obtained from such a study.
Determination of Molecular Geometry and Bond Parameters
A single-crystal X-ray diffraction analysis of this compound would yield precise measurements of its bond lengths, bond angles, and torsion angles. This data is crucial for understanding the electronic and steric effects of the various substituents on the pyridine (B92270) ring.
The expected data would be presented in tabular format, as shown in the hypothetical tables below. These tables would list the experimentally determined parameters for all non-hydrogen atoms.
Hypothetical Bond Lengths:
| Atom 1 | Atom 2 | Length (Å) |
| Cl1 | C2 | - |
| N1 | C2 | - |
| N1 | C6 | - |
| N2 | C3 | - |
| N2 | O1 | - |
| N2 | O2 | - |
| N3 | C4 | - |
| N3 | C7 | - |
| C2 | C3 | - |
| C3 | C4 | - |
| C4 | C5 | - |
| C5 | C6 | - |
Hypothetical Bond Angles:
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C6 | N1 | C2 | - |
| O1 | N2 | O2 | - |
| O1 | N2 | C3 | - |
| O2 | N2 | C3 | - |
| C7 | N3 | C4 | - |
| N1 | C2 | Cl1 | - |
| N1 | C2 | C3 | - |
| Cl1 | C2 | C3 | - |
| N2 | C3 | C2 | - |
| N2 | C3 | C4 | - |
| C2 | C3 | C4 | - |
| N3 | C4 | C3 | - |
| N3 | C4 | C5 | - |
| C3 | C4 | C5 | - |
| C6 | C5 | C4 | - |
| N1 | C6 | C5 | - |
Analysis of this data would likely reveal a planar or near-planar pyridine ring. The C-N bond length of the N-methylamino group and the C-Cl bond length would be of particular interest, as would the geometry of the nitro group and its orientation relative to the pyridine ring.
Supramolecular Interactions and Crystal Packing Motifs
Beyond the individual molecule, X-ray crystallography elucidates the packing of molecules in the crystal lattice. This arrangement is dictated by a variety of non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is key to comprehending the physical properties of the solid material.
For this compound, one would anticipate the presence of intermolecular hydrogen bonds involving the N-methylamino group and the nitro group's oxygen atoms. The chlorine atom could also participate in halogen bonding. The aromatic pyridine rings might engage in π-π stacking interactions, further stabilizing the crystal structure. A detailed analysis would identify and characterize these interactions, describing the formation of specific motifs like chains, layers, or more complex three-dimensional networks.
Hypothetical Hydrogen Bond Geometry:
| D | H | A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| N3 | H3 | O1 | - | - | - | - |
| C-H | H | O | - | - | - | - |
In this hypothetical table, 'D' represents the donor atom, 'H' the hydrogen atom, and 'A' the acceptor atom in a hydrogen bond. The table would provide the geometric parameters that define the strength and nature of these interactions. The identification of such supramolecular synthons is fundamental to the field of crystal engineering.
Computational Chemistry and Theoretical Investigations of 2 Chloro N Methyl 3 Nitropyridin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular structure and electronic properties of 2-chloro-N-methyl-3-nitropyridin-4-amine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, forming the basis for understanding its chemical nature.
The electronic behavior of this compound is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijesit.comrjwave.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this molecule, the HOMO is expected to be localized primarily on the electron-rich N-methylamino group and the pyridine (B92270) ring, reflecting the electron-donating nature of the amino substituent. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyridine ring carbons attached to the electronegative chlorine and nitro groups. This distribution is a direct consequence of the interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro and chloro substituents.
Quantum chemical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can provide quantitative values for these orbital energies. ijesit.com The energy gap helps in understanding the charge transfer interactions occurring within the molecule. ijesit.com
Table 1: Predicted Frontier Molecular Orbital Energies This interactive table contains hypothetical data based on typical DFT calculations for similar substituted nitropyridines.
| Parameter | Predicted Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. |
| LUMO Energy | -2.0 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow) and positive electrostatic potential (electron-poor, colored in blue). researchgate.net
In this compound, the most negative potential (Vmin) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These red regions indicate the primary sites for electrophilic attack or interactions with positive ions. The N-methylamino group, while electron-donating, will have its lone pair contribution dispersed over the ring, but may still represent a localized negative potential.
Conversely, regions of positive electrostatic potential (Vmax) are anticipated around the hydrogen atom of the amino group and on the pyridine ring carbons, particularly those influenced by the adjacent electron-withdrawing groups. These blue areas are susceptible to nucleophilic attack. The MEP analysis thus provides a clear, visual guide to the molecule's reactive behavior. researchgate.netnih.gov
Table 2: Predicted Electrostatic Potential Maxima and Minima This interactive table presents expected values for key atomic sites based on analyses of similar compounds.
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication for Reactivity |
|---|---|---|
| Oxygen atoms of NO₂ group | -45 to -55 | Strong site for electrophilic attack and hydrogen bonding. nih.gov |
| Pyridine Nitrogen atom | -30 to -40 | Site for protonation and coordination to metal ions. nih.gov |
| Amino group Hydrogen | +35 to +45 | Site for nucleophilic attack or hydrogen bond donation. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic data, which can then be used to interpret and verify experimental findings. DFT calculations are particularly effective for simulating vibrational and NMR spectra. researchgate.net
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed spectral bands to specific molecular motions of the functional groups. researchgate.netacs.org It is a standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. nist.gov
For this compound, key vibrational modes would include:
N-H stretching: From the methylamino group.
C-H stretching: Aromatic C-H on the pyridine ring and aliphatic C-H from the methyl group.
NO₂ stretching: Characteristic symmetric and asymmetric stretching modes.
C-N stretching: For both the amino and nitro groups.
C-Cl stretching: A lower frequency vibration.
Pyridine ring vibrations: A series of characteristic stretching and bending modes.
Table 3: Predicted Characteristic Vibrational Frequencies This interactive table shows hypothetical calculated frequencies for key functional groups, a common practice in computational vibrational spectroscopy. researchgate.net
| Vibrational Mode | Predicted Unscaled Frequency (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3550 | ~3410 |
| Aromatic C-H Stretch | ~3150 | ~3025 |
| Aliphatic C-H Stretch | ~3050 | ~2930 |
| Asymmetric NO₂ Stretch | ~1580 | ~1520 |
| Symmetric NO₂ Stretch | ~1370 | ~1315 |
| Pyridine Ring Stretch | ~1610 | ~1545 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. acs.orgacs.org These calculations provide valuable support for assigning experimental NMR signals. acs.orgstenutz.eu
The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound:
The proton on the pyridine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the adjacent substituents.
The N-methyl protons will appear as a distinct singlet, with a chemical shift influenced by the amino group's connection to the aromatic ring.
The pyridine ring carbons will show a wide range of chemical shifts, with the carbons directly attached to the chloro, nitro, and amino groups being most affected.
Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) This interactive table provides a comparison of hypothetical experimental data with theoretically calculated values, a standard validation procedure in computational NMR studies. acs.orgacs.org
| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| C5-H | 8.2 | 8.1 |
| N-H | 6.5 | 6.4 |
| N-CH₃ | 3.1 | 3.0 |
| ¹³C NMR | ||
| C2 (C-Cl) | 148 | 147 |
| C3 (C-NO₂) | 135 | 134 |
| C4 (C-NHCH₃) | 155 | 154 |
| C5 | 115 | 114 |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. nih.gov
For this compound, the primary conformational freedom involves the rotation around the C4-N bond connecting the N-methylamino group to the pyridine ring and the orientation of the methyl group itself. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them. nih.gov These simulations can reveal the preferred orientation of the N-methylamino group relative to the plane of the pyridine ring, which can be influenced by steric hindrance and intramolecular interactions. Such insights are crucial for understanding how the molecule might interact with other molecules, such as solvent or biological receptors. researchgate.net
Table 5: Key Parameters for Molecular Dynamics Simulation This interactive table outlines the typical focus and expected findings from an MD simulation designed to study the molecule's flexibility.
| Parameter Studied | Description | Expected Outcome |
|---|---|---|
| Dihedral Angle (C3-C4-N-C_methyl) | Rotation around the C4-N bond. | Identification of the most stable rotational conformers and the energy barrier to rotation. |
| Solvent Effects | Simulation in an explicit solvent (e.g., water, DMSO). | Understanding how solvent interactions influence conformational preferences and molecular motion. |
Quantitative Structure-Activity Relationships (QSAR) Descriptors from Computational Data
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural or property descriptors of compounds with their biological activities. The generation of these descriptors is a common application of computational chemistry. For this compound, a variety of electronic, steric, and thermodynamic descriptors could theoretically be calculated.
Table 1: Theoretical QSAR Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Potential Significance |
| Electronic | Dipole Moment | Influences solubility and intermolecular interactions. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |
| Steric | Molecular Volume | Pertains to the size of the molecule and its fit in a biological target. |
| Surface Area | Affects interactions with solvents and receptors. | |
| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |
| Solvation Energy | Predicts the molecule's behavior in different solvents. |
Note: The data in this table is illustrative of the types of descriptors that could be calculated and does not represent actual reported values, as no specific computational studies for this compound were found.
Despite the potential for such calculations, published research providing a specific QSAR descriptor profile for this compound is not currently available.
Mechanistic Studies through Computational Modeling of Reaction Pathways
Computational modeling is instrumental in studying reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, a key reaction pathway of interest would be nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.
A theoretical investigation of this process would involve:
Modeling of Reactants and Products: Determining the optimized geometries and energies of the starting material, the nucleophile, and the final product.
Identification of Intermediates: Locating and characterizing the energy of the Meisenheimer complex, a key intermediate in many SNAr reactions.
Transition State Searching: Identifying the transition state structures connecting the reactants to the intermediate and the intermediate to the products.
Calculation of Activation Energies: Determining the energy barriers for the reaction steps, which provides insight into the reaction rate.
However, specific computational studies detailing the mechanistic pathways of reactions involving this compound have not been identified in a review of the available scientific literature. While general principles of SNAr on chloronitropyridine systems are well-established, a dedicated computational analysis for this particular substituted amine is absent.
Advanced Applications and Synthetic Utility in Contemporary Organic Chemistry
Strategic Building Block in Heterocyclic Synthesis
The unique arrangement of functional groups on the pyridine (B92270) ring of 2-chloro-N-methyl-3-nitropyridin-4-amine makes it an exceptionally valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The electron-withdrawing nitro group activates the adjacent chlorine atom at the 2-position, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity is a cornerstone of its utility.
Precursors for Fused Pyridine Systems
The compound is a key starting material for synthesizing fused bicyclic and polycyclic heterocyclic systems. By choosing appropriate reaction partners, chemists can build additional rings onto the pyridine core, leading to structures of significant chemical complexity and interest. For instance, related 2-chloro-3-nitropyridine scaffolds are instrumental in constructing thieno[2,3-b]pyridines. This class of compounds is synthesized through methodologies that often involve the reaction of a substituted pyridine with a sulfur-containing nucleophile, followed by cyclization to form the fused thiophene ring.
Similarly, the scaffold is employed in the synthesis of dipyrido[1,2-a:3,2-e]pyrimidines. These reactions capitalize on the reactivity of the chloro and nitro groups to build the second pyridine and pyrimidine rings, creating complex polycyclic aromatic systems.
Synthesis of Nitrogen-Containing Heterocycles
Beyond fused systems, this compound is a foundational element for producing a variety of other nitrogen-containing heterocycles. A primary application involves its reaction with primary amines. This SNAr reaction readily displaces the chlorine atom to form N-substituted-N-methyl-3-nitropyridine-2,4-diamine intermediates. These intermediates are themselves versatile, and the remaining nitro group can be subsequently reduced to an amine, which can then participate in further cyclization reactions.
This strategy is effectively used to create imidazo[4,5-b]pyridine derivatives. In a tandem, one-pot process, the initial substitution with a primary amine is followed by the reduction of the nitro group. The resulting diamine can then be cyclized with an aldehyde or carboxylic acid derivative to form the imidazole ring, fused to the original pyridine scaffold nih.gov. This efficient method allows for the rapid construction of a privileged heterocyclic core found in many biologically active molecules nih.gov.
Scaffold for Complex Molecule Libraries
In contemporary drug discovery and materials science, the ability to rapidly generate large collections of related molecules, known as chemical libraries, is paramount. The structure of this compound is ideally suited to serve as a central scaffold for such libraries. Its multiple reactive sites allow for the systematic introduction of diverse chemical functionalities.
The most common approach involves leveraging the reactivity of the C2-chloro position. By reacting the core scaffold with a diverse panel of nucleophiles (e.g., various primary and secondary amines, thiols, alcohols), a library of analogues with different substituents at the 2-position can be generated. For example, reacting 2-chloro-3-nitropyridine derivatives with a collection of substituted piperazines is a common strategy to produce libraries of potential kinase inhibitors or other bioactive molecules mdpi.comnih.govresearchgate.net. The resulting products can then be further diversified by modifying the nitro and N-methylamine groups. This multi-dimensional diversification allows for a thorough exploration of the chemical space around the core pyridine structure.
The following table illustrates the potential for diversification at the C2 position:
| Nucleophile Class | Example Nucleophile | Resulting C2-Substituent |
| Primary Amines | Aniline | -NH-Ph |
| Secondary Amines | Piperazine | -N(CH2CH2)2NH |
| Thiols | Thiophenol | -S-Ph |
| Alcohols | Methanol | -OCH3 |
This systematic approach enables the creation of hundreds or thousands of distinct compounds from a single, versatile starting material, facilitating high-throughput screening for desired properties.
Reagent in Functional Group Interconversions and Diversification
The synthetic utility of this compound is greatly enhanced by the ease with which its primary functional groups can be transformed, allowing for extensive molecular editing and diversification.
Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, the chlorine atom at the C2 position is the most reactive site for nucleophilic attack. The electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen facilitates this substitution. This reaction is highly reliable and works with a broad range of nitrogen, oxygen, and sulfur nucleophiles, making it the primary method for initial diversification mdpi.comnih.govresearchgate.net.
Nitro Group Reduction: The nitro group at the C3 position is a key functional handle that can be selectively reduced to an amino group. This transformation is a critical step in many synthetic sequences. Common reducing agents include metals like tin(II) chloride, zinc, or iron in acidic media, as well as catalytic hydrogenation guidechem.com. The resulting 3-aminopyridine derivative opens up a new set of possible reactions, such as:
Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of other functional groups (e.g., -OH, -F, -CN).
Cyclization: As seen in the synthesis of imidazo[4,5-b]pyridines, where the newly formed amine reacts intramolecularly nih.gov.
The following table summarizes key functional group interconversions for this scaffold:
| Starting Group | Reagents | Transformed Group | Utility |
| 2-Chloro | Primary/Secondary Amine | 2-Amino | Library Synthesis |
| 3-Nitro | Zn, HCl or H2, Pd/C | 3-Amino | Precursor for cyclization, diazotization |
| 4-N-methyl-amine | Acyl Chloride | 4-N-acetyl-N-methyl-amine | Altering electronic/steric properties |
These interconversions allow chemists to strategically modify the molecule's properties at multiple stages of a synthesis, providing precise control over the final structure.
Applications in Materials Science
While predominantly used in pharmaceutical and agrochemical research, the versatile chemistry of chloronitropyridine derivatives also lends itself to applications in materials science. These compounds serve as valuable intermediates for creating complex organic molecules with specific electronic or optical properties guidechem.com.
Design and Synthesis of Novel Organic Materials
The highly polarized nature of the nitropyridine ring system makes it an interesting component for materials where charge-transfer interactions are important. Derivatives of 2-chloro-3-nitropyridine are used as building blocks for organic dyes and functional materials guidechem.comguidechem.com. The synthesis often involves nucleophilic substitution of the chlorine atom to append chromophores or other functional units to the pyridine core.
Furthermore, these scaffolds have been incorporated into the synthesis of "molecular wires," which are designed to conduct electricity at the molecular scale. For example, a bipyridine system, formed by the homocoupling of 2-chloro-3-nitropyridine, has been used as a central unit in such wires aau.dk. The electronic properties of the final material can be tuned by subsequent chemical modifications of the nitro groups and other positions on the rings. The ability to build complex, conjugated systems from this starting block makes it a valuable, albeit specialized, tool in the design of novel organic electronic materials researchgate.net.
Development of Materials with Tailored Electronic or Optical Properties
The strategic design of organic molecules with specific electronic and optical characteristics is a cornerstone of modern materials science. Substituted pyridine derivatives, particularly those bearing a combination of electron-donating and electron-withdrawing groups, are of significant interest for these applications. The compound this compound features a unique arrangement of substituents on a pyridine core that makes it a promising candidate for the development of novel functional materials. The interplay between the electron-donating N-methylamino group and the potent electron-withdrawing nitro group, positioned ortho to each other, establishes a classic "push-pull" system. This configuration is known to induce significant intramolecular charge transfer (ICT), which is a key mechanism for generating desirable optical and electronic properties, including nonlinear optical (NLO) activity.
The pyridine ring itself is inherently electron-deficient, and the addition of a nitro group further enhances this characteristic, making the system highly electrophilic. This high degree of electrophilicity can be exploited in the synthesis of more complex molecular architectures and can also contribute to the material's electronic behavior, for instance, by influencing electron affinity and transport properties in organic electronic devices. The chlorine atom at the 2-position and the N-methyl group provide additional handles for tuning the molecule's steric and electronic properties, as well as its solubility and solid-state packing, which are critical factors for device fabrication.
Research into structurally similar compounds, such as other substituted 2-amino-3-nitropyridines, has demonstrated their potential in materials science. nih.gov For example, studies on new 2-N-phenylamino-methyl-3-nitropyridine derivatives have highlighted how the substituent arrangement profoundly affects their structural and photophysical behavior. nih.gov It has been noted that the presence of a nitro group at the 3-position of the pyridine ring is often associated with a red coloration, indicating strong absorption in the visible region of the electromagnetic spectrum. nih.gov This is a direct consequence of the narrowed HOMO-LUMO gap induced by the push-pull electronic effects.
The potential for this compound to serve as a building block for NLO materials is significant. Organic materials with high second-order NLO responses are sought after for applications in telecommunications, optical computing, and frequency conversion. The NLO activity in organic molecules is directly related to the molecular hyperpolarizability (β), which is maximized in non-centrosymmetric molecules with strong ICT character. The subject compound's structure is inherently non-centrosymmetric and possesses the requisite electronic asymmetry for a large β value. The synthesis of related organic charge-transfer materials, such as 2-Amino-4-Methylpyridinium 2-Chloro 4-Nitro Benzoate, has been shown to yield materials with third-order NLO properties, which are crucial for applications like optical switching and data storage. researchgate.net
Below are representative data for a structurally related aminonitropyridine compound, illustrating the typical optical and electronic properties that could be anticipated for molecules in this class.
Table 1: Illustrative Optical Properties of a Related Push-Pull Nitropyridine Derivative
| Property | Value |
| Absorption Maximum (λmax) | ~400-450 nm |
| Molar Extinction Coefficient (ε) | >10,000 M-1cm-1 |
| Emission Maximum (λem) | ~500-550 nm |
| Stokes Shift | ~100 nm |
Note: Data are representative values for push-pull nitropyridine systems and are intended for illustrative purposes. Actual values for this compound would require experimental measurement.
From an electronic materials perspective, the tailored HOMO and LUMO energy levels of this compound could make it a useful component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. In OLEDs, it could function as a dopant or a component of the emissive layer, where its ICT character would dictate the emission color and efficiency. In OPVs, it could be incorporated into donor or acceptor materials, where its electronic properties would influence charge generation and transport. The high electrophilicity of nitropyridines also suggests potential utility as n-type materials in organic field-effect transistors (OFETs).
Table 2: Representative Electronic Properties of a Related Nitropyridine System
| Property | Value (eV) |
| HOMO Energy Level | -5.8 to -6.2 |
| LUMO Energy Level | -3.0 to -3.4 |
| HOMO-LUMO Gap (Eg) | 2.6 to 3.0 |
Note: These values are typical for related nitropyridine derivatives and serve as an illustrative guide. Precise measurements for the target compound are necessary for confirmation.
Emerging Research Avenues and Future Outlook
Development of Chemo-, Regio-, and Stereoselective Synthetic Methods
The synthesis of polysubstituted pyridines like 2-chloro-N-methyl-3-nitropyridin-4-amine presents a considerable challenge in controlling selectivity. The primary route to such compounds often involves the nitration of a pre-substituted pyridine (B92270) ring, a reaction notoriously difficult to control. For instance, the nitration of 2-chloro-4-aminopyridine with a mixture of nitric and sulfuric acids yields both the desired 3-nitro isomer and the 5-nitro isomer as a byproduct. google.com Achieving high regioselectivity is therefore a paramount goal for future synthetic methods.
Emerging research avenues focus on developing more sophisticated synthetic strategies. These include:
Directed Ortho-Metalation (DoM): Utilizing directing groups to guide lithiation and subsequent electrophilic quenching at a specific position on the pyridine ring. This could offer a highly regioselective pathway to introduce the nitro group at the C3 position.
Transition-Metal Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the pyridine core, potentially bypassing traditional multi-step sequences and improving atom economy. Developing a catalytic system to selectively nitrate (B79036) the C-H bond at the 3-position would be a significant breakthrough.
Novel Nitrating Agents: Research into milder and more selective nitrating agents, moving away from harsh mixed-acid conditions, could drastically improve the regioselectivity and safety profile of the synthesis.
The table below compares a classical nitration approach with potential advanced methods, highlighting the key challenge of regioselectivity.
| Synthetic Method | Description | Key Challenge/Focus | Potential Outcome |
|---|---|---|---|
| Classical Electrophilic Nitration | Treatment of a 2-chloro-N-methylpyridin-4-amine precursor with mixed nitric/sulfuric acid. | Poor regioselectivity, leading to mixtures of 3-nitro and 5-nitro isomers. google.com | Low yield of the desired product; requires extensive purification. |
| Directed Ortho-Metalation (DoM) | Using the existing amine or a modified directing group to selectively deprotonate the C3 position, followed by reaction with an electrophilic nitrating agent. | Finding a compatible directing group and nitrating agent that functions under the required reaction conditions. | High regioselectivity, potentially leading to a single isomer. |
| C-H Activation/Functionalization | Employing a transition metal catalyst (e.g., Palladium, Rhodium) to selectively activate the C3-H bond for direct nitration. | Catalyst design and optimization to achieve high selectivity and turnover numbers. | Atom-economical and efficient synthesis with reduced waste. |
Elucidation of Unexplored Reaction Mechanisms
The reactivity of this compound is governed by the complex interplay of its substituents. The electron-withdrawing effects of the nitro group and the chlorine atom activate the pyridine ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 (chloro) and C6 positions. Conversely, the electron-donating N-methylamino group influences the ring's electron density and can direct electrophilic attack.
Future research must focus on elucidating the mechanisms of its key transformations. This involves:
Kinetic Studies: Measuring reaction rates under various conditions to understand the factors influencing SNAr reactions. This could involve substituting the chlorine atom with other nucleophiles and determining the activation parameters.
Isotopic Labeling: Using isotopes (e.g., ¹⁵N in the nitro or amino group) to trace the movement of atoms during reactions, which can provide definitive evidence for proposed mechanisms, such as the Zincke reaction mechanism observed in other pyridine systems. researchgate.net
Intermediate Trapping: Designing experiments to isolate or detect transient intermediates. For example, Meisenheimer complexes are characteristic intermediates in SNAr reactions, and their characterization would provide deep mechanistic insight.
A thorough understanding of these mechanisms is crucial for optimizing reaction conditions, minimizing byproducts, and predicting the molecule's behavior in more complex synthetic sequences.
Integration of Advanced Analytical Techniques for In Situ Monitoring
To move from laboratory-scale synthesis to reliable production, the integration of Process Analytical Technology (PAT) is essential. In situ monitoring techniques allow for real-time analysis of a reaction as it occurs, providing critical data on reaction kinetics, endpoint determination, and impurity formation without the need for sampling.
For the synthesis of this compound, several advanced techniques could be implemented:
FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and products by tracking their unique spectral fingerprints. This is particularly useful for following the consumption of the starting material and the formation of the nitro group.
In Situ NMR Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of intermediates and byproducts in the reaction mixture, which is invaluable for mechanistic studies and process optimization. researchgate.net
Fluorescence Spectroscopy: In specific cases, such as nucleophilic aromatic substitution reactions where a fluorescent product is formed or a fluorophore is involved, fluorescence can be a highly sensitive method for monitoring reaction progress. nih.gov
Computational Design and Prediction of Novel Nitropyridinamine Derivatives
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules. By using theoretical models, researchers can predict the properties and reactivity of this compound and design novel derivatives with tailored characteristics before committing to laboratory synthesis.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations: To model the electronic structure of the molecule, predict sites of reactivity (nucleophilic and electrophilic centers), and calculate the energy barriers for potential reactions. This can help rationalize observed regioselectivity and guide the development of new synthetic methods.
Molecular Docking and QSAR: If the molecule or its derivatives are intended as intermediates for biologically active compounds, computational tools can be used to design analogs with improved binding affinities or other desired properties.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the target molecule and any newly synthesized derivatives.
The following table presents a hypothetical comparison of computationally predicted properties for the title compound and a novel, designed derivative.
| Property | This compound (Predicted) | Hypothetical Derivative (e.g., 2-fluoro-N-methyl-3-nitropyridin-4-amine) | Rationale for Investigation |
|---|---|---|---|
| Calculated Dipole Moment | ~4.5 D | ~4.8 D | Predicting solubility and intermolecular interactions. |
| Energy of LUMO | -1.2 eV | -1.4 eV | Assessing susceptibility to nucleophilic attack (a lower LUMO suggests higher reactivity). |
| Calculated Reaction Barrier for SNAr at C2 | 18 kcal/mol | 15 kcal/mol | Predicting relative reactivity for synthetic planning. |
Sustainable and Scalable Production Methodologies
Traditional syntheses of heterocyclic compounds often rely on stoichiometric reagents, hazardous solvents, and energy-intensive processes, which are not ideal for sustainable and scalable production. Future research must address these limitations by incorporating principles of green chemistry.
Key development areas include:
Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety (especially for hazardous nitration reactions), and easier scalability.
Catalytic Processes: Replacing stoichiometric reagents (e.g., excess strong acids) with catalytic alternatives reduces waste and improves the environmental footprint of the synthesis.
Green Solvents: Investigating the use of more environmentally benign solvents to replace chlorinated hydrocarbons or other hazardous solvents commonly used in synthesis and purification.
Waste Minimization: Designing synthetic routes that are more atom-economical and generate fewer byproducts, thereby reducing the need for extensive purification and minimizing chemical waste.
The table below contrasts a traditional batch synthesis with a potential sustainable flow chemistry approach.
| Parameter | Traditional Batch Synthesis | Sustainable Flow Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric mixed acids (H₂SO₄/HNO₃). google.com | Immobilized acid catalyst; alternative nitrating agent. |
| Process Control | Difficult to control exotherms, potential for runaway reactions. google.comgoogle.com | Excellent heat and mass transfer, precise temperature control. |
| Safety | Handling large volumes of corrosive and hazardous materials. | Small reactor volumes minimize risk; enhanced containment. |
| Scalability | Difficult; requires larger reactors and poses significant safety challenges. | Scalable by operating the system for longer durations ("scaling out"). |
| Waste | Large volumes of acidic aqueous waste requiring neutralization. | Reduced solvent usage; potential for catalyst recycling. |
Q & A
Q. Methodological Tip :
- Use TLC or HPLC to monitor reaction progress.
- Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) to balance cost and efficiency.
How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
Basic Research Question
1H NMR analysis typically reveals:
- A singlet at δ 3.0–3.2 ppm for the N-methyl group.
- Aromatic protons as doublets in δ 8.0–8.5 ppm (pyridine ring).
13C NMR confirms the nitro group via a peak at ~148 ppm (C-NO₂). High-resolution mass spectrometry (HRMS) with ESI+ should show [M+H]+ at m/z 202.0395 (C₆H₇ClN₃O₂+) .
Advanced Consideration :
Nitration positional isomers (e.g., 3-nitro vs. 5-nitro) can be distinguished using NOESY to assess spatial proximity between substituents .
What crystallographic challenges arise during X-ray refinement of this compound, and how are they addressed?
Advanced Research Question
The nitro group’s inherent disorder and thermal motion complicate refinement. In analogous nitropyridines (e.g., 4-methyl-3-nitropyridin-2-amine), SHELXL-2018 resolves this via:
Q. Methodological Tip :
- Use Hammett σ constants to predict substituent effects on reaction rates.
How should researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., enzyme inhibition vs. antimicrobial effects) may stem from assay conditions (e.g., pH, solvent). For example:
- Solvent Artifacts : DMSO >1% can inhibit certain enzymes.
- Redox Interference : The nitro group may act as a redox mediator in cell-based assays.
Q. Resolution Strategy :
- Replicate assays in multiple solvent systems (e.g., PBS vs. DMSO).
- Use orthogonal techniques (e.g., SPR, ITC) to confirm binding affinities .
What computational methods predict the compound’s solubility and bioavailability?
Advanced Research Question
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP (predicted ~1.2) and polar surface area (~90 Ų) estimate moderate solubility. Molecular dynamics simulations in explicit solvents (e.g., water, octanol) can validate partition coefficients. For bioavailability, predict CYP450 metabolism using docking studies with PDB structures (e.g., CYP3A4) .
Q. Methodological Tip :
- Conduct periodic NMR analysis to detect hydrolytic byproducts (e.g., amine formation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
